(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have gained significant attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol can be achieved through various methods. One common approach involves the condensation reaction of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with appropriate aldehydes or ketones in the presence of a drying agent such as magnesium sulfate . The reaction is typically carried out in methanol at ambient temperature, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring, leading to the formation of different pyrazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
Scientific Research Applications
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methanol include:
- (3-methyl-1H-pyrazol-5-yl)methanol
- (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-tert-butyl-2-methylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5,12H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKBXOAFFZTCMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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